

# Application Notes and Protocols for Ch55-O-C3-NH2 in Developmental Biology

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Compound of Interest		
Compound Name:	Ch55-O-C3-NH2	
Cat. No.:	B12431634	Get Quote

Disclaimer: The compound "Ch55-O-C3-NH2" is not described in the currently available scientific literature. The following application notes and protocols are based on the well-characterized parent compound, Ch55, a potent synthetic retinoid. Ch55's chemical name is 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid[1]. The "-O-C3-NH2" suffix suggests a modification of Ch55's carboxylic acid group with an O-propyl-amine linker. This functionalization is often used to create chemical probes for techniques like affinity purification or to modify a compound's solubility and cell permeability. It is presumed that Ch55-O-C3-NH2 retains the core biological activity of Ch55, which is acting as an agonist of Retinoic Acid Receptors (RARs).

# Application Notes Background

Ch55 is a synthetic analog of retinoic acid (RA) that functions as a potent and specific agonist for Retinoic Acid Receptors, particularly RAR-α and RAR-β, with high affinity[2]. Unlike endogenous retinoic acid, Ch55 shows a very low affinity for cellular retinoic acid-binding proteins (CRABP)[2][3]. This property can lead to more predictable intracellular concentrations and activity.

Retinoic acid signaling is a cornerstone of vertebrate development, playing crucial roles in a multitude of processes including:

Anteroposterior (A-P) axis patterning: Establishing the head-to-tail body plan.







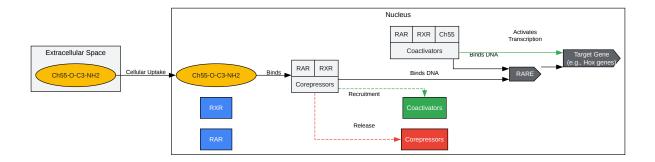
- Neurogenesis: Regulating the differentiation of neural progenitors.
- Organogenesis: Essential for the development of the heart, lungs, kidneys, and other organs.
- Limb Development: Patterning the proximo-distal, antero-posterior, and dorso-ventral axes of the developing limb.

By activating RARs, Ch55 and its derivatives can be used as powerful chemical tools to manipulate these developmental processes in a controlled, dose-dependent manner[4][5][6]. The amino-functionalized derivative, **Ch55-O-C3-NH2**, could potentially be immobilized on a solid support for target identification studies or conjugated with fluorophores for visualization experiments.

### **Mechanism of Action**

Ch55 mimics endogenous all-trans retinoic acid (atRA). It diffuses into the cell and the nucleus, where it binds to heterodimers of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). In the absence of a ligand, the RAR/RXR complex is bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it actively represses transcription by recruiting corepressor proteins. Upon binding of an agonist like Ch55, the complex undergoes a conformational change, releasing the corepressors and recruiting coactivators. This action initiates the transcription of downstream target genes, such as the Hox gene family, which are critical for developmental patterning.





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Caption: Mechanism of Ch55 as an RAR agonist.

### **Quantitative Data Summary**

The following table summarizes the reported biological activity of the parent compound, Ch55, across various cell lines and assays. These values can serve as a starting point for determining the optimal concentration of **Ch55-O-C3-NH2** in new experiments.



Cell Line / Model System	Biological Effect	Effective Concentration (EC50)	Reference
Rabbit Tracheal Epithelial Cells	Inhibition of Transglutaminase	0.02 nM	[2][3]
Rabbit Tracheal Epithelial Cells	Increase in Cholesterol Sulfate	0.03 nM	[2][3]
Embryonic Carcinoma F9 Cells	Induction of Differentiation	0.26 nM	[2][3]
Melanoma S91 Cells	Induction of Differentiation	0.5 nM	[2][3]
3T6 Fibroblasts	Inhibition of Ornithine Decarboxylase	1 nM	[2][3]
HL-60 Cells	Induction of Differentiation	200 nM	[2]

## **Experimental Protocols**

# Protocol 1: Directed Differentiation of Mouse Embryonic Stem Cells (mESCs) into Motor Neurons

This protocol describes a method to differentiate mESCs into spinal motor neurons using **Ch55-O-C3-NH2** as a source of retinoic acid activity.

#### Materials:

- Mouse Embryonic Stem Cells (e.g., E14tg2a line)
- mESC culture medium (DMEM, 15% FBS, 1000 U/mL LIF, 0.1 mM NEAA, 1 mM Sodium Pyruvate, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol)
- Differentiation Medium (Neurobasal medium, 1x N2 supplement, 1x B27 supplement, 2 mM
   L-glutamine, 0.1 mM 2-mercaptoethanol)



- Ch55-O-C3-NH2 (10 mM stock in DMSO)
- Sonic Hedgehog (SHH) (10 μg/mL stock in PBS/0.1% BSA)
- 0.1% Gelatin-coated tissue culture plates
- Trypsin-EDTA
- Standard cell culture equipment

#### Methodology:

- mESC Expansion (Day -2 to 0):
  - Culture mESCs on 0.1% gelatin-coated plates in mESC culture medium.
  - Maintain the cells in an undifferentiated state by passaging every 2 days. Ensure cells do not exceed 70% confluency.
- Embryoid Body (EB) Formation (Day 0 to 2):
  - Dissociate mESCs to a single-cell suspension using Trypsin-EDTA.
  - Resuspend cells in differentiation medium without LIF.
  - Plate 3 x 10<sup>6</sup> cells per 100 mm non-adherent bacterial dish to form EBs via hanging drop or liquid culture aggregation.
- Neural Induction (Day 2 to 4):
  - Collect EBs and resuspend them in fresh differentiation medium.
  - Add Ch55-O-C3-NH2 to a final concentration of 1 μM.
  - Continue culturing EBs in suspension for 2 days. This step caudalizes the neural progenitors.
- Motor Neuron Progenitor Specification (Day 4 to 6):

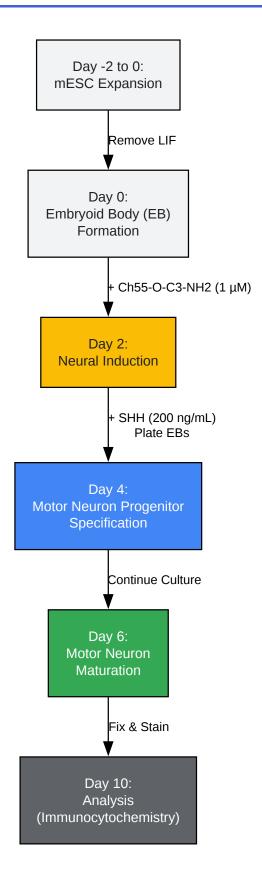






- Collect EBs and resuspend them in fresh differentiation medium.
- Add Ch55-O-C3-NH2 (final concentration 1 μM) and SHH (final concentration 200 ng/mL).
- Plate the EBs onto gelatin-coated tissue culture plates to allow for attachment.
- Motor Neuron Maturation (Day 6 to 10):
  - Change the medium every 2 days with fresh differentiation medium containing Ch55-O-C3-NH2 (1 μM) and SHH (200 ng/mL).
  - Monitor the culture for the emergence of neuron-like morphologies.
  - At Day 10, cells can be fixed for immunocytochemistry to detect motor neuron markers (e.g., HB9/MNX1, Islet1/2, and ChAT).





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**Caption:** Workflow for mESC differentiation into motor neurons.



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